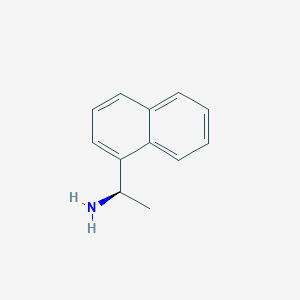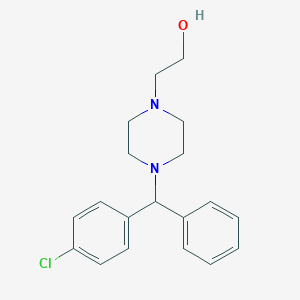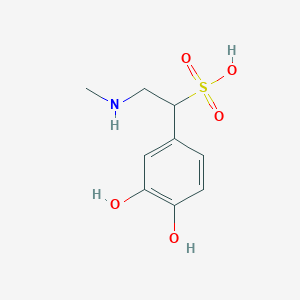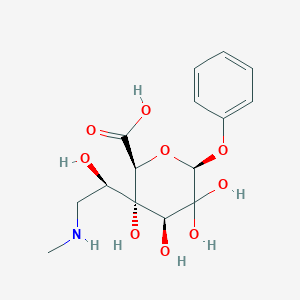
beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, ®- is a flavonoid present in extracts from plant Radic scutellariae and provides antioxidant activity . It is known for its anti-inflammatory properties .
Synthesis Analysis
The synthesis of Beta-D-Glucopyranosiduronic acid involves a series of reactions. The process includes O-dechloroacetylation followed by condensation with imidate . This affords a hexasaccharide, which is then transformed into an octasaccharide by a similar two-step procedure .Molecular Structure Analysis
The molecular formula of Beta-D-Glucopyranosiduronic acid is C22H20O11 . It has a molecular weight of 460.39 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Beta-D-Glucopyranosiduronic acid include O-dechloroacetylation and condensation with imidate .Physical And Chemical Properties Analysis
Beta-D-Glucopyranosiduronic acid is a solid substance with a melting point of 226-227℃ . It has a predicted boiling point of 820.7±65.0 °C and a density of 1.629 . It is slightly soluble in DMSO and very slightly soluble in methanol .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Beta-D-Glucopyranosiduronic acid derivatives have been synthesized through various chemical processes. For instance, the synthesis of benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acid was achieved by direct oxidation of the corresponding glucoside, leading to various esters and amides useful in biochemical research (Yoshimura, Sato, & Ando, 1969).
Similarly, the β-D-glucopyranosiduronic acids of androstane ketones were prepared by Koenigs-Knorr reactions, demonstrating significant improvements in coupling yields and overall yield, contributing to steroid chemistry (Becker, 1965).
Drug Metabolism Studies
- Beta-D-Glucopyranosiduronic acid derivatives are significant in drug metabolism research. A study synthesized phenolic glucuronides, which are tentative drug metabolites, to serve as reference material in metabolite investigations (Arewång, Lahmann, Oscarson, & Tidén, 2007).
Enzyme Activity Assays
- These compounds have also been utilized in enzyme activity assays. For instance, p-Nitrophenyl β-D-glucopyranosiduronic acid has been proposed as a substrate for assessing β-glucuronidase activity (Kato et al., 1960).
Biological Activity and Potential Therapeutic Applications
- Research into the biological activities of these compounds has highlighted their potential therapeutic applications. For example, flavonoid glucuronides isolated from aquatic plants showed inhibitory effects on human neuroblastoma cells, suggesting their potential in cancer therapy (Conrad et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
54964-61-3 |
|---|---|
Nom du produit |
beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)- |
Formule moléculaire |
C15H21NO9 |
Poids moléculaire |
359.33 g/mol |
Nom IUPAC |
(2S,3S,4S,6S)-3,4,5,5-tetrahydroxy-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]-6-phenoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO9/c1-16-7-9(17)14(21)10(11(18)19)25-13(15(22,23)12(14)20)24-8-5-3-2-4-6-8/h2-6,9-10,12-13,16-17,20-23H,7H2,1H3,(H,18,19)/t9-,10-,12+,13-,14-/m1/s1 |
Clé InChI |
BQSRWNRFUSHYFP-IGJDLRFWSA-N |
SMILES isomérique |
CNC[C@H]([C@]1([C@H](O[C@H](C([C@H]1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O |
SMILES |
CNCC(C1(C(OC(C(C1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O |
SMILES canonique |
CNCC(C1(C(OC(C(C1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O |
Apparence |
White to Off-White Solid |
Autres numéros CAS |
54964-61-3 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2S,3S,4S,6S)-3,4,5,5-tetrahydroxy-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



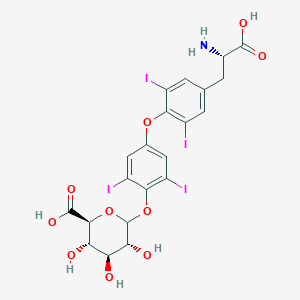
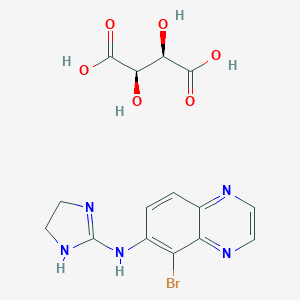
![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)
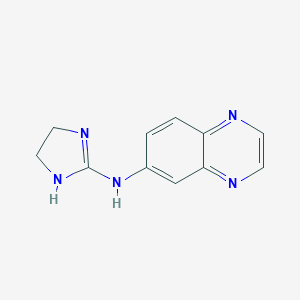
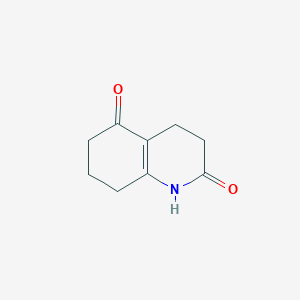
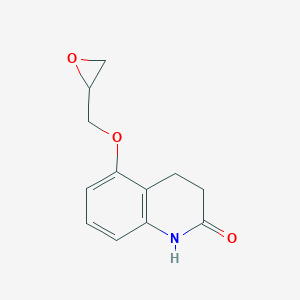

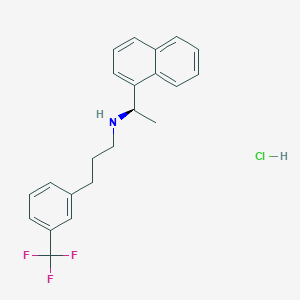
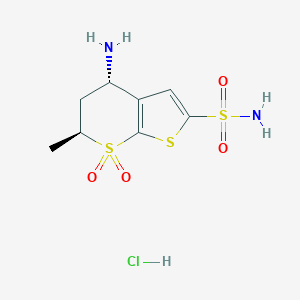
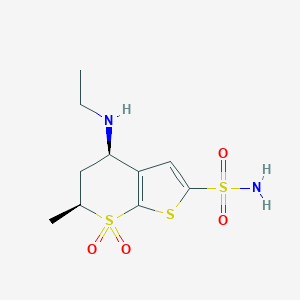
![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)
